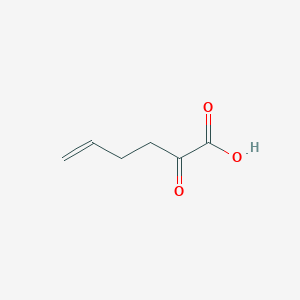

2-Oxohex-5-enoic acid

CAS No.: 80003-58-3

Cat. No.: VC2992713

Molecular Formula: C6H8O3

Molecular Weight: 128.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80003-58-3 |

|---|---|

| Molecular Formula | C6H8O3 |

| Molecular Weight | 128.13 g/mol |

| IUPAC Name | 2-oxohex-5-enoic acid |

| Standard InChI | InChI=1S/C6H8O3/c1-2-3-4-5(7)6(8)9/h2H,1,3-4H2,(H,8,9) |

| Standard InChI Key | SRSUTBIWADPHRS-UHFFFAOYSA-N |

| SMILES | C=CCCC(=O)C(=O)O |

| Canonical SMILES | C=CCCC(=O)C(=O)O |

Introduction

Physical and Chemical Properties

2-Oxohex-5-enoic acid is characterized by its molecular formula C6H8O3 and a molecular weight of 128.13 g/mol. This compound appears as a colorless to slightly yellow substance that can crystallize as a yellow solid when stored at low temperatures.

Molecular Structure and Identification

The compound features a six-carbon chain with a terminal alkene, a ketone group at the second carbon, and a carboxylic acid group. This structural arrangement contributes to its chemical reactivity and applications.

Table 1: Key Identification Parameters of 2-Oxohex-5-enoic Acid

| Parameter | Value |

|---|---|

| IUPAC Name | 2-oxohex-5-enoic acid |

| CAS Number | 80003-58-3 |

| Molecular Formula | C6H8O3 |

| Molecular Weight | 128.13 g/mol |

| InChI | InChI=1S/C6H8O3/c1-2-3-4-5(7)6(8)9/h2H,1,3-4H2,(H,8,9) |

| InChI Key | SRSUTBIWADPHRS-UHFFFAOYSA-N |

| Canonical SMILES | C=CCCC(=O)C(=O)O |

The structure contains three oxygen atoms: two as part of the carboxylic acid group and one as part of the ketone functional group. The presence of these functional groups contributes to its chemical behavior and reactivity in various synthesis applications.

Physical Properties

2-Oxohex-5-enoic acid can transition between physical states depending on temperature. At room temperature, it typically exists as a liquid, but it crystallizes to form a yellow solid when stored at -20°C overnight. The compound demonstrates solubility in water and various organic solvents, making it versatile for different reaction systems and applications.

Synthesis Methods

Several synthetic routes have been developed for producing 2-oxohex-5-enoic acid, with varying degrees of efficiency and complexity. The selection of a particular method often depends on the intended application, available resources, and desired scale of production.

Laboratory Synthesis

One established method for synthesizing 2-oxohex-5-enoic acid involves a two-step reaction sequence. This approach has been reported to achieve a yield of approximately 73% (5.37 g), making it relatively efficient for laboratory-scale production. Following synthesis, the compound can be purified and stored as a crystalline yellow solid at -20°C.

Another synthetic approach utilizes a tandem three-step, one-pot method that incorporates:

-

Horner-Wadsworth-Emmons olefination

-

Claisen rearrangement

-

Ester hydrolysis

This method is optimized for use in aqueous environments and employs microwave irradiation to enhance reaction efficiency, resulting in good to excellent yields.

Industrial Production

Industrial-scale production of 2-oxohex-5-enoic acid typically employs a different methodology. The most common approach involves the reaction of 5-hexene-2,4-dione with hydrogen peroxide. This process initially produces an intermediate containing both hydroxyl and carbonyl groups, which is subsequently converted to the carboxyl group through acid catalysis.

Alternative synthetic strategies are continuously being developed to improve yield, reduce environmental impact, and enhance scalability. These advances are particularly important for industrial applications that require larger quantities of the compound.

Chemical Reactions

The reactivity of 2-oxohex-5-enoic acid is largely determined by its functional groups: the terminal alkene, the ketone, and the carboxylic acid. Each of these components can participate in various chemical transformations, making the compound versatile in organic synthesis.

Oxidation Reactions

2-Oxohex-5-enoic acid can undergo oxidation reactions to form various carboxylic acid derivatives. Common oxidizing agents used for these transformations include potassium permanganate and chromium trioxide. The oxidation typically targets the alkene functionality, resulting in the formation of additional carboxylic acid groups.

These oxidation reactions are valuable in organic synthesis for creating more complex molecular structures with multiple carboxylic acid functionalities. The reaction conditions must be carefully controlled to prevent over-oxidation and to ensure selectivity.

Reduction Reactions

Reduction of 2-oxohex-5-enoic acid can be achieved using reducing agents such as sodium borohydride and lithium aluminum hydride. Depending on the specific reagent and conditions employed, reduction can target either the ketone or the carboxylic acid group, resulting in the formation of alcohols.

The selective reduction of specific functional groups requires precise control of reaction conditions and careful selection of reducing agents. This selectivity is crucial when developing synthetic routes to complex target molecules that require transformation of specific functional groups while preserving others.

Substitution Reactions

The compound can also participate in nucleophilic substitution reactions, particularly at the carbonyl carbon. These reactions typically involve nucleophiles such as amines and alcohols, which can be used under various conditions (acidic or basic) to yield substituted derivatives.

The product distribution and reaction efficiency depend significantly on factors such as temperature, solvent choice, catalyst presence, and the specific nucleophile employed. These variables allow for considerable flexibility in designing synthetic routes that utilize 2-oxohex-5-enoic acid as a starting material.

Biological Activity

The biological activities of 2-oxohex-5-enoic acid and its derivatives have attracted significant interest in research, particularly for their potential therapeutic applications.

Mechanism of Action

The primary mechanism of action for 2-oxohex-5-enoic acid in biological systems involves its reactive carbonyl group, which can form covalent bonds with nucleophiles. This reactivity enables the compound to participate in various biochemical pathways, potentially influencing enzyme activity and cellular functions.

The compound's ability to interact with nucleophilic sites on proteins and enzymes may alter their structure and function, leading to various biological effects. This mechanism is particularly relevant in the context of potential therapeutic applications, where targeted modification of specific biomolecules can produce desired physiological outcomes.

Antitumor Activity

Derivatives of 2-oxohex-5-enoic acid have demonstrated significant antitumor properties in research studies. Compounds structurally related to 2-oxohex-5-enoic acid have shown efficacy in inhibiting breast cancer cell proliferation, suggesting potential applications in cancer treatment.

Table 2: Antitumor Activity of Related Compounds

| Compound | Activity |

|---|---|

| OF-06 | Inhibits breast cancer cells |

| lF-07 | Demonstrates antitumor effects |

The antitumor activity of these compounds suggests that 2-oxohex-5-enoic acid and its derivatives could serve as lead structures for developing new anticancer agents. Further research is needed to elucidate the specific molecular mechanisms underlying these effects and to optimize their therapeutic potential.

Toxicity Profile

Toxicity studies conducted on mice have evaluated the safety of 2-oxohex-5-enoic acid derivatives. When administered orally, these compounds demonstrated LD50 values greater than 5000 mg/kg, indicating a favorable safety profile that supports further pharmacological development.

Research Applications

The unique chemical properties of 2-oxohex-5-enoic acid make it valuable across various scientific disciplines, from basic chemistry to applied biological research.

Chemistry Applications

In synthetic chemistry, 2-oxohex-5-enoic acid serves as a crucial building block for creating more complex organic molecules. Its functional groups provide multiple reactive sites that can be selectively transformed to generate diverse chemical structures.

The compound's reactivity allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. These transformations enable the synthesis of complex molecules with specific functional group arrangements that would be challenging to achieve through alternative routes.

Biological Research

In biological research, 2-oxohex-5-enoic acid is employed in studies involving enzyme-catalyzed reactions. Its reactive carbonyl group allows it to form covalent bonds with nucleophiles, which can influence metabolic pathways and enzyme activities.

These properties make it a valuable tool for studying biochemical processes and for developing potential therapeutic agents. Researchers can use 2-oxohex-5-enoic acid to probe enzyme function, to modify specific biomolecules, and to evaluate the effects of such modifications on cellular and physiological processes.

Industrial Applications

In industrial settings, 2-oxohex-5-enoic acid is utilized in the production of fragrances, flavors, and dyes. Its distinctive odor profile makes it particularly valuable in the development of scented products.

The compound also finds applications in the cosmetic industry, where it can serve as an ingredient in formulations requiring specific sensory properties. Its chemical reactivity allows for the creation of derivatives with enhanced stability, solubility, or fragrance characteristics tailored to specific product requirements.

Spectroscopic Characterization

Accurate characterization of 2-oxohex-5-enoic acid is essential for confirming its structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique used for this purpose.

NMR Spectroscopy

Both proton (¹H) and carbon (¹³C) NMR spectroscopy are employed to verify the structure of 2-oxohex-5-enoic acid. The spectral data obtained from these analyses provide critical information about the compound's molecular structure and purity.

In ¹H NMR spectra, characteristic signals include:

-

Alkene protons resonating at δ 5.80–5.65 ppm (multiplet)

-

Terminal vinyl protons at δ 5.04–4.91 ppm (multiplet)

In ¹³C NMR spectra, distinctive signals include:

-

Carbonyl carbon at δ 195.1 ppm

-

Carboxylic acid carbon at δ 160.0 ppm

-

Alkene carbons at distinctive chemical shifts

Comparative Analysis

Understanding how 2-oxohex-5-enoic acid compares to structurally similar compounds provides valuable insights into structure-activity relationships and potential applications.

Comparison with Structurally Similar Compounds

Several compounds share structural similarities with 2-oxohex-5-enoic acid, including 2-oxoheptanoic acid, 2-oxohept-6-enoic acid, and 5-oxo-2-hexenoic acid. These compounds differ in aspects such as chain length, saturation, and functional group positioning, which influence their physical and chemical properties.

Table 3: Comparison of 2-Oxohex-5-enoic Acid with Similar Compounds

| Compound | Chain Length | Saturation | Key Differences | Physical State |

|---|---|---|---|---|

| 2-Oxohex-5-enoic acid | C6 | Unsaturated | α-keto acid | Solid (at -20°C) |

| 2-Oxoheptanoic acid | C7 | Saturated | Higher molar mass | Not specified |

| 2-Oxohept-6-enoic acid | C7 | Unsaturated | Higher molar mass | Not specified |

| 5-Oxo-2-hexenoic acid | C6 | Unsaturated | β-keto acid | Liquid |

The positioning of functional groups significantly affects reactivity. For example, 5-oxo-2-hexenoic acid (a β-keto acid) is more prone to decarboxylation compared to 2-oxohex-5-enoic acid (an α-keto acid). This difference in stability impacts their suitability for different applications. While β-keto acids are useful in decarboxylative reactions, α-keto acids are preferred as intermediates in enzymatic pathways, such as amino acid metabolism.

The physical state of these compounds also varies, with 2-oxohex-5-enoic acid existing as a solid at low temperatures, while 5-oxo-2-hexenoic acid remains a liquid. These differences in physical properties influence their handling, storage, and application in various research and industrial contexts.

Research Challenges and Future Directions

The study and application of 2-oxohex-5-enoic acid continue to evolve, with several areas presenting both challenges and opportunities for further research.

Synthetic Optimization

Current synthetic methods for 2-oxohex-5-enoic acid achieve yields of approximately 73%. While this is respectable, there remains room for improvement through:

-

Development of catalytic systems that enhance selectivity and efficiency

-

Exploration of green chemistry approaches that reduce environmental impact

-

Scale-up strategies that maintain yield and purity while increasing production volume

These improvements could make 2-oxohex-5-enoic acid more accessible for research and industrial applications, potentially expanding its utility across various fields.

Therapeutic Development

The observed antitumor and hemostatic activities of 2-oxohex-5-enoic acid derivatives warrant further investigation. Future research directions could include:

-

Structure-activity relationship studies to identify optimal molecular features for biological activity

-

Preclinical evaluations to assess efficacy, pharmacokinetics, and safety

-

Formulation development to enhance delivery and bioavailability

These efforts could potentially lead to novel therapeutic agents based on the 2-oxohex-5-enoic acid scaffold, addressing unmet needs in cancer treatment and hemostatic therapy.

Analytical Method Development

While NMR spectroscopy provides valuable structural information about 2-oxohex-5-enoic acid, the development of complementary analytical methods could enhance characterization capabilities. These might include:

-

Improved chromatographic techniques for separation and quantification

-

Mass spectrometry methods for trace analysis and metabolite identification

-

Spectroscopic approaches for real-time monitoring of reactions involving the compound

These analytical advances would support both basic research and applied development efforts involving 2-oxohex-5-enoic acid.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume